DNA-Spermidine used DNA-Spermidine; DNA Spermidine; DA-51; DA 51; DA51. Ability of DNA and spermidine to affect the activity of restriction endonucleases from several bacterial species. Models for the interaction of spermine and DNA were studied by performing conformational energy calculations on spermine and molecular mechanics calculations on major and minor groove complexes of spermine and oligomers of DNA. Docked into the major groove of B-DNA, spermine stabilizes the complex by maximizing interactions between proton acceptors on the oligomer and proton donors on spermine. This is achieved by bending the major groove of DNA over spermine and altering oligomer sugar puckering and interstrand phosphate distances. By comparison, Liquori's minor groove model appears to be less stable than the major groove model. This evidence favors a preferential binding of spermine to certain sites in DNA, which provides a powerful force for the modification of DNA conformation.
Properties
CAS Number
37217-88-2
Product Name
DNA-Spermidine
IUPAC Name
DNA-Spermidine
Solubility
Soluble in DMSO
Synonyms
DNA-Spermidine; DNA Spermidine; DA-51; DA 51; DA51
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CX-659S is a novel diaminouracil derivative that has an inhibitory effect on hapten-induced contact hypersensitivity reaction in mice. CX-659S indirectly inhibits the function of Langerhans cells by blocking the MEK1/2-Erk1/2 pathway in keratinocytes.
(9E)-10-nitrooctadecenoic acid is a nitro fatty acid that is (9E)-octadec-9-enoic (elaidic) acid substituted by a nitro group at position 10. It has a role as a human metabolite. It is a long-chain fatty acid, a nitro fatty acid and a monounsaturated fatty acid. It is functionally related to an elaidic acid. CXA-10 is under investigation in clinical trial NCT03422510 (FIRSTx - A Study of Oral CXA-10 in Primary Focal Segmental Glomerulosclerosis (FSGS)).
CXD101 is under investigation in clinical trial NCT03873025 (A Study of CXD101 in Combination With Pembrolizumab for Relapsed or Refractory Diffuse Large B-cell Lymphoma). Zabadinostat is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. HDAC, a family of enzymes upregulated in many tumor types, deacetylates chromatin-associated histone proteins.
CY-09 is a NOD-like receptor protein 3 (NLRP3) inhibitor. It selectively inhibits NLRP3 ATPase activity over the ATPase activity of NLRP1, NLRC4, NOD2, and RIG-I at 1 µM. CY-09 binds directly to the ATP-binding motif of the NLRP3 NACHT domain (Kd = 500 nM) and suppresses NLRP3 inflammasome assembly. It inhibits NLRP3 inflammasome activation induced by nigericin in THP-1 cells when used at a concentration of 1 µM. CY-09 (5 mg/kg, i.p.) improves the left ventricle ejection fraction (LVEF) and left ventricle fractional shortening (LVFS) and reduces myocardial fibrosis in a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery occlusion. It also reduces hepatic steatosis in a high-fat diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD) when administered at a dose of 2.5 mg/kg. Novel selective NLRP3 inhibitor, directly binding to the ATP-binding motif of NLRP3 NACHT domain and inhibiting NLRP3 ATPase activity, resulting in the suppression of NLRP3 inflammasome assembly and activation CY 09 is a NLRP3 inhibitor that blocks NLRP3 inflammasome assembly and activation, and displays therapeutic effects on mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.